molecular formula C21H27ClN2O2 B2799818 1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride CAS No. 2416219-14-0

1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride

Cat. No.: B2799818
CAS No.: 2416219-14-0
M. Wt: 374.91
InChI Key: INJZPNJZTNGEJN-CTNGQTDRSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide range of biological activities and are used in various therapeutic applications .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study explored the molecular interactions of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method and conformational analysis, the research developed unified pharmacophore models for CB1 receptor ligands and conducted comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).

Catalysis and Synthesis

Another research focused on the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation. This study highlights clean methodologies, easy workup procedures, and high yields in organic synthesis (M. Mokhtary, Mogharab Torabi, 2017).

Schiff Base Ligands and Metal Complexes

Research on Schiff base ligand derived from 2,6-diaminopyridine and its complexes with Cu(II), Fe(II), and Pd(II) was conducted to explore their structure, DNA binding properties, and potential as drug candidates due to their DNA binding activity and increase with H2O2 (Baris Kurt, H. Temel, Metin Atlan, S. Kaya, 2020).

Thermal and Optical Studies

A study on the thermal, optical, etching, structural studies, and theoretical calculations of a related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was conducted to understand its stability, electronic properties, and molecular interactions (C. S. Karthik, K. Kumara, S. Naveen, L. Mallesha, P. Mallu, M. Deepa Urs, N. K. Lokanath, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are known to interact with a variety of targets, including receptors and enzymes .

Future Directions

Piperidine derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities . Future research might explore new synthetic methods, novel derivatives, or new biological targets for these compounds.

Properties

IUPAC Name

1-[4-[(2S,3R)-3-aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.ClH/c22-19-10-13-25-21(19)16-8-11-23(12-9-16)20(24)14-17-6-3-5-15-4-1-2-7-18(15)17;/h1-7,16,19,21H,8-14,22H2;1H/t19-,21+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUYGKMNLOSZRZ-DGXMUYMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2C(CCO2)N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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